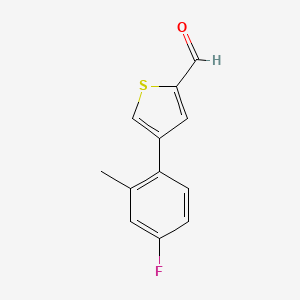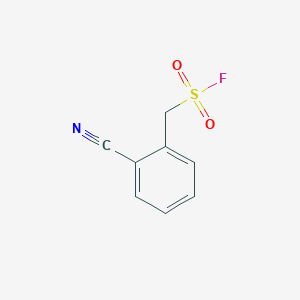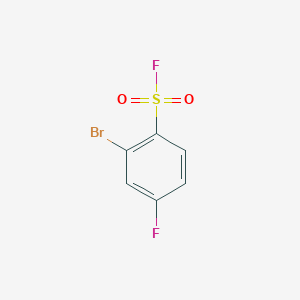
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate: is a chemical compound that belongs to the class of isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzaldehyde derivative with a primary amine in the presence of an acid catalyst.
Modern Approaches: Advances in synthetic chemistry have led to the development of more efficient methods, such as using transition metal catalysts to improve yield and selectivity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained to ensure consistent quality.
Continuous Flow Synthesis: Some manufacturers have adopted continuous flow synthesis to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, which are useful in further synthetic applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties and applications.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the compound, expanding its utility in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions, typically in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various quinones and hydroquinones.
Reduction Products: Reduced isoquinolines and tetrahydroisoquinolines.
Substitution Products: Halogenated and aminated derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products. Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and neurological disorders. Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
作用機序
The compound exerts its effects through specific molecular targets and pathways, which may include binding to receptors or enzymes, inhibiting or activating biological processes, and interacting with cellular components. The exact mechanism of action depends on the specific application and the derivatives involved.
類似化合物との比較
Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: This compound is structurally similar but differs in the position of the carboxylate group.
Tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Another closely related compound with an amino group at the 6-position.
Uniqueness: Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific structural features, which influence its reactivity and biological activity. Its position of the carboxylate group and the tetrahydroisoquinoline core make it distinct from other isoquinoline derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-4-5-12-9-15-7-6-10(12)8-11/h4-5,8,15H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTYINDJJXTATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(CNCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid](/img/structure/B8057259.png)







![(1R,2R,4S)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8057324.png)




![2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B8057351.png)
